molecular formula C6H11ClF2O2S B2567600 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride CAS No. 2021376-74-7

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride

Cat. No. B2567600
CAS RN: 2021376-74-7
M. Wt: 220.66
InChI Key: YGYXXLMDLXXMLS-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClF2O2S . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride is determined by its molecular formula, C6H11ClF2O2S . The molecule includes carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms . The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography, but such information is not available in the current resources.

Scientific Research Applications

Overview of Fluoroalkylation and Its Relevance
Fluoroalkylation, a pivotal method in the modification of organic compounds, involves the incorporation of fluorine or fluorinated groups into molecules. This process is significant for enhancing the properties of pharmaceuticals, agrochemicals, and materials. The use of sulfur-containing reactants, such as 3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride, in sulfinatodehalogenation reactions, represents one of the primary methodologies for introducing fluorine into organic molecules. Through inexpensive and mild conditions, this method transforms per- and polyfluoroalkyl halides into corresponding sulfinate salts, facilitating the fluoroalkylation of various organic structures including alkenes, dienes, alkynes, and aromatics (Zhang et al., 2012).

Ionic Liquids and Catalysis
Sulfonic acid-functionalized ionic liquids, derived from pyridinium chloride, have been synthesized and characterized for their potential in catalysis. These novel Bronsted acidic ionic liquids, including derivatives from 3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride, offer efficient, homogeneous, and reusable catalysts for various organic reactions. Their applications range from the synthesis of hexahydroquinolines to the preparation of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, showcasing their versatility and efficiency in promoting multi-component condensation reactions under solvent-free conditions (Khazaei et al., 2013; Moosavi‐Zare et al., 2013).

Environmental and Health Considerations
The environmental persistence and potential health risks associated with perfluorooctane sulfonate (PFOS) and its analogs have led to the development and investigation of alternative compounds. Novel polyfluorinated ether sulfonates, including those derived from 3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride, are being studied as alternatives to PFOS in various industrial applications. Their unique properties necessitate thorough environmental and toxicological evaluations to assess their safety and potential as sustainable alternatives (Ruan et al., 2015).

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylbutane-1-sulfonyl chloride in chemical reactions is not specified in the available resources. The reactivity of sulfonyl chloride compounds is generally due to the presence of the sulfonyl chloride (SO2Cl) functional group .

properties

IUPAC Name

3,3-difluoro-2,2-dimethylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClF2O2S/c1-5(2,6(3,8)9)4-12(7,10)11/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYXXLMDLXXMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)Cl)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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